molecular formula C8H10O3 B1367172 5-(Ethoxymethyl)furan-2-carbaldehyde CAS No. 1917-65-3

5-(Ethoxymethyl)furan-2-carbaldehyde

Cat. No. B1367172
CAS RN: 1917-65-3
M. Wt: 154.16 g/mol
InChI Key: CCDRPZFMDMKZSZ-UHFFFAOYSA-N
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Patent
US07829732B2

Procedure details

5-(Chloromethyl)furfural (CMF, 1) (1.24 g, 8.58 mmol) was dissolved in absolute ethanol (60 mL) and the solution was stirred at room temperature for 8 h. The excess ethanol was recovered by distillation and the residue was chromatographed (silica gel, CH2Cl2:Et2O, 2:1) to give EMF (5) (1.26 g, 95%) as a pale yellow liquid, 1H NMR (CDCl3); 1.04 (t, 3H), 3.39 (q, 2H), 4.32 (s, 2H), 6.34 (d, 1H), 7.06 (d, 1H), 9.40 (s, 1H), 13C NMR (CDCl3); 14.1, 63.6, 65.3, 110.3, 121.8, 151.8, 157.9, 176.7.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.[CH2:10]([OH:12])[CH3:11]>>[CH2:10]([O:12][CH2:2][C:3]1[O:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1)[CH3:11]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
ClCC1=CC=C(C=O)O1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess ethanol was recovered by distillation
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed (silica gel, CH2Cl2:Et2O, 2:1)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(C)OCC1=CC=C(C=O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.